1-(3,5-Dichloropyrazin-2-yl)ethanol

Description

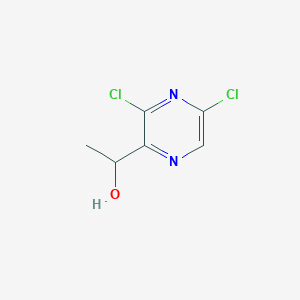

Structure

2D Structure

3D Structure

Properties

CAS No. |

136866-33-6 |

|---|---|

Molecular Formula |

C6H6Cl2N2O |

Molecular Weight |

193.03 g/mol |

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)ethanol |

InChI |

InChI=1S/C6H6Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2-3,11H,1H3 |

InChI Key |

UEWSWHQYNSLCSK-UHFFFAOYSA-N |

SMILES |

CC(C1=NC=C(N=C1Cl)Cl)O |

Canonical SMILES |

CC(C1=NC=C(N=C1Cl)Cl)O |

Synonyms |

1-(3,5-Dichloropyrazin-2-yl)ethanol |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 3,5 Dichloropyrazin 2 Yl Ethanol

Precursor Synthesis: Methodologies for Dichloropyrazine Scaffolds

The construction of the dichloropyrazine scaffold is a foundational step in the synthesis of the target molecule. Various methodologies have been developed to produce these critical intermediates, ranging from direct halogenation of pyrazine (B50134) precursors to more modern approaches involving halogen exchange and the synthesis of functionalized carbonitriles.

Direct Halogenation of Pyrazine Precursors (e.g., Phosphorus Oxychloride Approaches)

Direct halogenation is a primary method for introducing chlorine atoms onto the pyrazine ring. Phosphorus oxychloride (POCl₃) is a widely utilized and potent chlorinating agent for converting hydroxyl or oxo groups on heterocyclic rings into chlorides. beilstein-journals.orgoregonstate.edugoogle.com This approach is particularly effective for the synthesis of chloro-substituted pyrazines from pyrazinones or hydroxypyrazines. The reaction typically requires elevated temperatures and may be conducted in the presence of a tertiary amine, such as N,N-diethylaniline, which can facilitate the reaction and mitigate the formation of high pressures from evolved gases like hydrogen chloride. oregonstate.edugoogle.com

For instance, the chlorination of 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid) with phosphorus oxychloride highlights the conditions often required for such transformations, involving heating in a sealed vessel under autogenously produced pressure. google.com While not a pyrazine, the principles of converting dihydroxy-heterocycles to dichloro-derivatives are analogous. In the context of pyrazines, similar harsh conditions, including high temperatures (e.g., 200 °C) and the use of reagents like phosphorus pentachloride (PCl₅) alongside POCl₃, have been employed to produce tetrachloropyrazine from precursors derived from glycine. thieme-connect.com

More contemporary and milder methods aim to avoid these harsh conditions. One such approach involves the use of N-chlorosuccinimide (NCS) for the dichlorination of 2-aminopyrazine, which proceeds in high yield under significantly less challenging conditions (e.g., in THF at room temperature). thieme-connect.com This demonstrates a shift towards more accessible and safer chlorination protocols.

Table 1: Comparison of Direct Chlorination Methods for Heterocyclic Scaffolds

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | NCS, THF | 2 hours, RT | 2-Amino-3,5-dichloropyrazine | 86% | thieme-connect.com |

| Glycine-derived intermediate | POCl₃, PCl₅ | 200 °C | Tetrachloropyrazine | 32% | thieme-connect.com |

| 2,6-Dihydroxypyridine-4-carboxylic acid | POCl₃ | 190-200 °C, sealed vessel | 2,6-Dichloropyridine-4-carboxylic acid | N/A | google.com |

| Pyrazinone derivatives | POCl₃, Tertiary Amine | Reflux | Chlorinated Pyrazine | Varies | oregonstate.edugoogle.com |

Halogen Exchange Reactions in Dichloropyrazine Synthesis

Halogen exchange reactions, often referred to as Finkelstein reactions in aromatic systems, provide an alternative route to dichloropyrazines. semanticscholar.org This strategy involves replacing existing halogen atoms (like bromine or fluorine) with chlorine. science.gov These reactions are valuable for accessing specific isomers that may be difficult to obtain through direct chlorination. The process typically requires a source of chloride ions and often utilizes a catalyst, such as a copper, nickel, or palladium complex, to facilitate the exchange on the aromatic ring. semanticscholar.org

The reactivity in halogen exchange processes is influenced by the nature of the leaving group and the reaction conditions. For example, converting a bromo- or iodo-substituted pyrazine to its chloro-derivative is a common transformation. science.gov The choice of solvent and temperature is crucial for driving the equilibrium towards the desired product. While extensively studied for fluorination using alkali metal fluorides like KF or CsF, the reverse process to introduce chlorine can also be achieved under appropriate conditions. google.comgoogle.com These methods are particularly useful for late-stage modifications of complex molecules.

Emerging Routes to Dichloropyrazine Carbonitriles

Dichloropyrazine carbonitriles are highly valuable intermediates due to the versatility of the nitrile group, which can be transformed into various other functionalities. The synthesis of compounds like 3,6-dichloropyrazine-2-carbonitrile (B1371311) has been a key focus, particularly as an intermediate in the production of antiviral agents such as favipiravir. mdpi.com

Another patented method describes the synthesis of 3,6-dichloropyrazine-2-carbonitrile from 3-hydroxy-6-bromopyrazine-2-amide. google.com This process utilizes phosphorus oxychloride in the presence of diisopropylethylamine (DIEA) and an inorganic chloride (e.g., lithium chloride) to facilitate the chlorination and dehydration of the amide to a nitrile, while simultaneously replacing the bromo substituent. This approach is designed for high purity and scalability. google.com

Table 2: Selected Synthetic Routes to Dichloropyrazine Carbonitriles

| Starting Material | Key Steps | Key Reagents | Product | Overall Yield | Reference |

|---|

Installation of the Ethanone (B97240) Moiety onto the Dichloropyrazine Nucleus

With the dichloropyrazine scaffold in hand, the next critical phase is the introduction of a two-carbon side chain, specifically an ethanone group, which serves as the immediate precursor to the target 1-(3,5-Dichloropyrazin-2-yl)ethanol via reduction.

Acylation Strategies for 1-(3,5-Dichloropyrazin-2-yl)ethanone (B169271)

The direct acylation of a dichloropyrazine ring to produce 1-(3,5-Dichloropyrazin-2-yl)ethanone is challenging due to the electron-deficient nature of the pyrazine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation. Therefore, alternative strategies are required.

One potential approach involves the use of organometallic intermediates. For example, a lithiated or Grignard derivative of dichloropyrazine could be generated via halogen-metal exchange, which could then react with an acetylating agent such as acetyl chloride or acetic anhydride. However, the stability of such organometallic species and the regioselectivity of the metalation can be significant hurdles.

A more common strategy involves building the side chain from a pre-functionalized pyrazine. For instance, a dichloropyrazine carbonitrile could be reacted with a methyl Grignard reagent (CH₃MgBr) followed by hydrolysis to yield the desired ethanone. This method leverages the reactivity of the nitrile group to install the acetyl functionality.

Synthetic Pathways to α-Oxoester Intermediates (e.g., Ethyl 2-(3,5-Dichloropyrazin-2-yl)-2-oxoacetate)

An alternative and versatile route to the ethanone precursor involves the synthesis of α-oxoester intermediates, such as ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate. These compounds serve as valuable building blocks. The synthesis of analogous compounds, for example, ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride, is crucial in the production of pharmaceuticals like Edoxaban, highlighting the industrial relevance of this class of intermediates. nbinno.comchemdad.com

The synthesis of such α-oxoesters can often be achieved through a Claisen-type condensation reaction. This would involve reacting a suitable dichloropyrazine derivative with diethyl oxalate (B1200264) in the presence of a strong base. For example, a dichloropyrazine with a methyl group could be deprotonated at the methyl position, and the resulting carbanion could then react with diethyl oxalate. Alternatively, an organometallic derivative of dichloropyrazine could react with ethyl chlorooxoacetate or a similar reagent.

Once formed, the α-oxoester intermediate can be converted to the target ethanone through saponification followed by decarboxylation, a standard transformation for β-keto esters (or in this case, an α-oxoester which can be considered a related synthon). This two-step sequence provides a controlled method for installing the acetyl group onto the dichloropyrazine nucleus.

Stereoselective Reduction of 1-(3,5-Dichloropyrazin-2-yl)ethanone to this compound

The conversion of 1-(3,5-dichloropyrazin-2-yl)ethanone to this compound is a pivotal synthetic step that establishes a chiral center. Achieving high levels of stereoselectivity is crucial, and this is typically accomplished through asymmetric reduction methodologies. These methods can be broadly categorized into catalytic hydrogenation and metal hydride-based reductions.

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. nih.gov This process involves the use of a chiral transition-metal catalyst that facilitates the addition of molecular hydrogen across the carbonyl double bond. For heteroaryl ketones like 1-(3,5-dichloropyrazin-2-yl)ethanone, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are most prominent. nih.govacs.org

Ruthenium-Based Catalysts: Ruthenium complexes, particularly those developed by Noyori and co-workers, are highly effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones. nih.gov These catalysts typically feature a Ru(II) center coordinated to a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand, like DPEN (1,2-diphenylethylenediamine). The combination of these two chiral ligands creates a highly effective catalytic environment for stereoselective hydrogen transfer. nih.gov A proposed concerted six-membered transition state is believed to be the origin of the high reactivity and selectivity. nih.gov

Copper-Based Catalysts: Driven by the need for more sustainable and cost-effective methods, catalysts based on earth-abundant metals like copper have been developed. High-throughput screening has led to copper-based systems capable of hydrogenating aryl and heteroaryl ketones with good yields and enantioselectivities, operating at hydrogen pressures as low as 5 bar. acs.org These systems often employ a combination of a chiral ligand and an ancillary phosphine (B1218219) ligand to achieve both high reactivity and selectivity. acs.org

Below is a table summarizing representative catalyst systems applicable to the asymmetric hydrogenation of heteroaryl ketones.

| Catalyst Type | Chiral Ligand(s) | Reductant | Typical Substrates | Key Features |

| Ruthenium | (S)-BINAP / (S,S)-DPEN | H₂ | Aromatic & Heteroaryl Ketones | High activity and enantioselectivity (often >98% ee). nih.gov |

| Iridium | MsDPEN-Cp*Ir | H₂ | Aromatic & Heterocyclic Ketones | Effective for substrates like 4-chromanone, achieving nearly perfect enantioselectivity. nih.gov |

| Copper | (R,S)-N-Me-3,5-xylyl-BoPhoz | H₂ | Aryl & Heteroaryl Ketones | Operates at low H₂ pressure; uses an earth-abundant metal. acs.org |

| Ruthenium | Tethered Noyori-Ikariya Catalyst | Isopropanol or HCOOH/NEt₃ | Aryl & Heteroaryl Ketones | Used in asymmetric transfer hydrogenation (ATH); high enantioselectivity (up to 99% ee). mdpi.com |

The reduction of ketones using metal hydrides is a fundamental transformation in organic synthesis. uop.edu.pk Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used. While these reagents are typically not chiral, stereoselectivity can be induced by modifying them with chiral ligands or by leveraging the inherent stereochemical biases of the substrate. wikipedia.org

Chirally Modified Hydride Reagents: Lithium aluminum hydride can be modified with chiral alcohols, such as BINOL, to create a chiral reducing environment. wikipedia.org Similarly, sodium borohydride can be modified with ligands derived from amino acids. These stoichiometric chiral reagents can deliver the hydride (H⁻) to one face of the prochiral ketone preferentially, leading to an excess of one enantiomer of the resulting alcohol.

Substrate- and Reagent-Controlled Diastereoselectivity: When a chiral center already exists in the molecule, the reduction of a ketone can lead to diastereomers. The stereochemical outcome is often governed by the principles of steric approach control or chelation control.

Steric Approach Control: As described by the Felkin-Anh model, the hydride nucleophile will typically attack the carbonyl carbon from the least sterically hindered face. The relative sizes of the substituents adjacent to the carbonyl group dictate the trajectory of the incoming hydride.

Chelation Control: If a substituent on the substrate can chelate with the metal cation of the hydride reagent (e.g., Li⁺ or Mg²⁺), a rigid cyclic intermediate can form. clockss.org This locks the conformation of the molecule and directs the hydride attack to a specific face. For example, a β-amino ketone can form a chelate with the metal, leading to the formation of the anti-β-amino alcohol with high diastereoselectivity. clockss.org The choice of a bulky hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can enhance this effect. clockss.org

The stereochemistry of complex metal hydride reductions can be influenced by factors such as the nature of the cation and the presence of heteroatoms that can alter the conformation of the substrate. researchgate.netgatech.edu

Principles of Green Chemistry in Pyrazine Synthesis

The synthesis of pyrazines has traditionally involved methods that may use hazardous reagents or generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. rasayanjournal.co.in Key strategies in the green synthesis of pyrazine derivatives include the use of sustainable solvents, development of catalyst-based and multicomponent reactions, and the utilization of alternative energy sources.

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or bio-based solvents such as eucalyptol (B1671775) can significantly reduce the environmental impact of a synthesis. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov

Catalysis: The use of catalysts, especially those that are recyclable or based on earth-abundant metals, is a core principle of green chemistry. Catalysts reduce the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, minimizing byproduct formation. rasayanjournal.co.in

One environmentally friendly protocol for pyrazine synthesis involves the simple condensation of a 1,2-diamine with a 1,2-dicarbonyl compound at room temperature using potassium tert-butoxide, avoiding harsh conditions or toxic catalysts. researchgate.netunimas.my

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The synthesis of substituted pyrazines like the precursor to this compound can be approached through various strategies, each with distinct advantages regarding efficiency (yield) and regioselectivity (control of substituent placement). A comparative analysis of common methods is essential for selecting the optimal synthetic route.

Classical Condensation Methods: The most traditional route to the pyrazine core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.netslideshare.net

Efficiency: Yields can be variable and are often best when symmetrical starting materials are used to avoid mixtures of products. researchgate.net

Modern Cross-Coupling Strategies: A more modern and regioselective approach involves building the desired substitution pattern on a pre-formed, halogenated pyrazine ring using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). tandfonline.comnih.gov

Efficiency: These reactions are often high-yielding and tolerant of a wide range of functional groups.

Regioselectivity: This approach offers excellent control over the placement of substituents. For example, starting with 2,3-dichloropyrazine, one can selectively substitute one chlorine atom over the other by carefully choosing the reaction conditions and coupling partners, allowing for the stepwise and controlled synthesis of complex pyrazines. nih.gov

Other Functionalization Methods: Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles, avoiding the need for pre-halogenation. nih.gov This method can be highly regioselective, depending on the directing groups present on the substrate and the catalyst used.

The table below provides a qualitative comparison of these synthetic approaches.

| Synthetic Strategy | Typical Efficiency | Regioselectivity | Key Advantages | Key Disadvantages |

| Classical Condensation | Low to Moderate | Poor (with unsymmetrical precursors) | Simple; uses readily available starting materials. | Lack of regiocontrol; often requires harsh oxidation steps. |

| Cross-Coupling on Halopyrazines | High | Excellent | High functional group tolerance; precise control of substitution. | Requires pre-functionalized (halogenated) substrates; uses expensive metal catalysts. |

| Direct C-H Functionalization | Moderate to High | Good to Excellent | High atom economy; avoids pre-functionalization steps. | Substrate scope can be limited; may require specific directing groups. |

Ultimately, the choice of synthetic strategy depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For complex, highly substituted pyrazines where regiochemical purity is paramount, modern cross-coupling or C-H functionalization methods are generally superior to classical condensation routes.

Mechanistic Investigations and Theoretical Computations on Pyrazine Reactivity

Elucidation of Reaction Mechanisms in Pyrazine (B50134) Functionalization

Understanding the precise mechanisms of pyrazine reactions is fundamental. This involves differentiating between various possible pathways, such as radical and non-radical processes, and analyzing the intricacies of nucleophilic attacks on the electron-deficient pyrazine ring.

The dearomatization of pyrazines can proceed through different mechanistic routes, and distinguishing between them is a key area of research. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating these pathways.

For instance, in the dearomative diborylation of pyrazine with bis(pinacolato)diboron (B136004) (B2pin2), DFT calculations have shown that a non-radical mechanism is typically favored. rsc.org This pathway involves two successive dtic.mildtic.mil-σ-rearrangement-type processes. However, the steric environment of the pyrazine ring can alter the preferred mechanism. For sterically hindered pyrazines, such as 2,3-dimethylpyrazine, this non-radical process becomes highly unfavorable. In such cases, a radical pathway, initiated by the homolytic cleavage of the B-B bond and subsequent addition of a boryl radical, becomes the preferred route. rsc.org These findings are supported by control experiments and kinetic studies. rsc.org

The choice between these pathways is critical in C–H functionalization reactions. Computational and experimental studies on copper-catalyzed radical-relay reactions have explored various mechanisms, including radical-polar crossover (RPC) to generate carbocation intermediates, reductive elimination from organometallic copper intermediates, and direct radical addition to a copper-bound ligand. nih.govrsc.org The preferred pathway often depends on the specific ligands attached to the copper catalyst. nih.govrsc.org

Table 1: Comparison of Pathways in Pyrazine Dearomatization

| Feature | Non-Radical Pathway | Radical Pathway |

|---|---|---|

| Governing Factor | Electronic Effects | Steric Hindrance |

| Typical Substrate | Unsubstituted Pyrazine | Sterically Hindered Pyrazines (e.g., 2,3-dimethylpyrazine) |

| Mechanism | Successive dtic.mildtic.mil-σ-rearrangements | B-B homolytic cleavage followed by radical addition |

| Catalyst Example | B2pin2 | B2pin2 with 4,4′-bipyridine mediator |

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, a key reaction for its functionalization. The presence of strong electron-withdrawing groups, such as the two chlorine atoms in 1-(3,5-Dichloropyrazin-2-yl)ethanol, further activates the ring for this type of reaction.

Nucleophilic Aromatic Substitution (SNAr) on pyrazine derivatives typically proceeds through a two-step addition-elimination mechanism. youtube.com

Nucleophilic Addition : A nucleophile attacks an electron-deficient carbon atom on the pyrazine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized and stabilized by the ring's nitrogen atoms and any electron-withdrawing substituents. youtube.com

Elimination : The leaving group, typically a halide like the chlorine atoms on the target molecule, is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the attack is influenced by the position of the substituents. Electron-withdrawing groups in the ortho or para positions to the leaving group are particularly effective at stabilizing the anionic intermediate, thus accelerating the reaction. masterorganicchemistry.com In the case of this compound, the chlorine atoms serve as potential leaving groups, and their positions relative to the nitrogen atoms and the ethanol (B145695) substituent dictate the sites of nucleophilic attack.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and dynamics of pyrazine-containing molecules at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties and reactivity of molecules like pyrazine derivatives. figshare.commdpi.com By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (µ), and global hardness (η), researchers can predict a molecule's reactivity. researchgate.net

For example, DFT studies on pyrazine derivatives used as corrosion inhibitors have shown that the HOMO density is often distributed on the pyrazine ring and its substituents, indicating these are the preferred sites for electron donation. researchgate.net Conversely, the LUMO density is higher on the ring's carbon and nitrogen atoms, making them the preferred sites for accepting electrons. researchgate.net

DFT calculations are also employed to map the molecular electrostatic potential (MSEP) on the molecular surface, which helps identify regions susceptible to electrophilic or nucleophilic attack. chemrxiv.orgnih.gov These theoretical studies are often in good agreement with experimental results. researchgate.net The B3LYP functional is a common choice for such calculations on pyrazine systems. researchgate.netchemrxiv.org

Table 2: Key Parameters from DFT Calculations for Reactivity Analysis

| Parameter | Symbol | Significance in Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Global Hardness | η | Measures resistance to change in electron distribution; softer molecules are generally more reactive. |

| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms "on the fly" from electronic structure calculations, allowing for the study of dynamic chemical processes. uzh.chmdpi.com This approach is particularly useful for investigating reaction mechanisms, molecular vibrations, and the behavior of molecules under extreme conditions, such as high temperature and pressure. researchgate.netrsc.org

AIMD simulations have been used to study the decomposition mechanisms of complex pyrazine-containing energetic materials like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). researchgate.net These simulations can track the formation of intermediate species and final products (such as N2, CO2, and H2O), providing detailed insights into the reaction pathways that are not accessible through static calculations. researchgate.net While computationally expensive, AIMD provides a more realistic description of chemical systems by including thermal and dynamic effects. aps.org

Semiempirical computational methods, such as MOPAC using the PM3 Hamiltonian, offer a computationally less expensive alternative to ab initio methods for studying large molecules and for tasks like conformational analysis. dtic.milcolostate.edu These methods have been successfully applied to determine the minimum energy conformations of alkyl-substituted pyrazines. dtic.milcolostate.edu

Studies on various alkyl-substituted pyrazines have revealed that their conformational behavior differs significantly from that of alkyl-substituted benzenes. dtic.milcolostate.edu This difference is attributed to a stabilizing interaction, akin to a hydrogen bond, between an alpha-hydrogen atom of the alkyl substituent and the lone pair of non-bonding electrons on the adjacent nitrogen atom of the pyrazine ring. dtic.milcolostate.edu This interaction influences the rotational preference of the alkyl group relative to the aromatic ring. For the this compound compound, such an interaction between the hydrogen on the ethanol's alpha-carbon and the adjacent ring nitrogen would be a key factor in determining its preferred three-dimensional structure.

Development of Quantitative Structure-Reactivity Relationships in Dichloropyrazine Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. nih.govchemrxiv.org In the context of dichloropyrazine chemistry, including derivatives like this compound, QSRR models can be invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing novel synthetic pathways. chemrxiv.org

The development of a QSRR model for dichloropyrazines would typically involve the following steps:

Data Set Compilation : A diverse set of dichloropyrazine derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional : Molecular weight, number of atoms, etc.

Topological : Describing the connectivity of atoms.

Geometrical : Related to the 3D structure of the molecule.

Quantum Chemical : Such as orbital energies (HOMO, LUMO), partial charges, and dipole moments, often calculated using methods like Density Functional Theory (DFT). brandeis.eduacs.orgnih.gov

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to establish a mathematical relationship between the calculated descriptors and the observed reactivity. chemrxiv.orgnih.gov

Model Validation : The predictive power of the developed QSRR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For dichloropyrazine derivatives, key descriptors influencing their reactivity are likely to include electronic parameters due to the electron-withdrawing nature of the chlorine atoms and the pyrazine ring nitrogens. Steric factors associated with substituents on the pyrazine ring would also play a crucial role.

A hypothetical QSRR study on the reactivity of a series of substituted dichloropyrazines in a nucleophilic substitution reaction might reveal a correlation between the reaction rate and descriptors such as the LUMO energy (a lower LUMO energy would indicate greater susceptibility to nucleophilic attack) and the partial charge on the carbon atom undergoing substitution.

Table 1: Hypothetical Descriptors for a QSRR Study of Dichloropyrazine Derivatives

| Compound | Substituent (R) | LUMO Energy (eV) | Partial Charge on C2 | Observed Rate Constant (k) |

| 1 | -H | -1.25 | +0.15 | 1.0 x 10⁻⁴ |

| 2 | -CH₃ | -1.20 | +0.13 | 5.0 x 10⁻⁵ |

| 3 | -Cl | -1.35 | +0.18 | 3.0 x 10⁻⁴ |

| 4 | -OCH₃ | -1.15 | +0.11 | 2.0 x 10⁻⁵ |

Influence of Solvent Environments on Pyrazine Chemical Transformations

The solvent environment can exert a profound influence on the rates, yields, and even the products of chemical transformations involving pyrazine derivatives. mdpi.com These effects arise from the interactions between the solvent molecules and the reactants, transition states, and products. The polarity, proticity, and coordinating ability of the solvent are key factors that govern these interactions. mdpi.com

In the context of reactions involving this compound, the choice of solvent can impact several aspects of its chemical transformations:

Reaction Rates : Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, a nucleophilic substitution reaction on the dichloropyrazine ring might be faster in a polar aprotic solvent like dimethylformamide (DMF) compared to a nonpolar solvent like toluene.

Reaction Equilibria : The position of a chemical equilibrium can be shifted by changing the solvent, depending on the relative solvation of reactants and products.

Product Selectivity : In reactions where multiple products can be formed, the solvent can influence the product distribution by selectively stabilizing the transition state leading to one product over another.

Solubility : The solubility of reactants and reagents is a critical factor, and the choice of solvent must ensure that all components are sufficiently dissolved for the reaction to proceed efficiently.

The interactions between pyrazine-based ligands and metal centers in coordination chemistry are also significantly influenced by the solvent. mdpi.com The solvent can compete with the pyrazine ligand for coordination sites on the metal, and solvent molecules can be incorporated into the final structure of the complex. mdpi.com

Table 2: Potential Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Reaction Type | Expected Effect on Rate | Rationale |

| Toluene | 2.4 | Nucleophilic Substitution | Slow | Poor stabilization of charged transition state |

| Dichloromethane | 9.1 | Nucleophilic Substitution | Moderate | Moderate stabilization of charged transition state |

| Acetone | 21 | Nucleophilic Substitution | Fast | Good stabilization of charged transition state |

| Dimethylformamide (DMF) | 37 | Nucleophilic Substitution | Very Fast | Strong stabilization of charged transition state |

| Ethanol | 25 | S N 1-type reaction | Can participate as a nucleophile | Protic nature can stabilize leaving groups and act as a reactant |

Detailed mechanistic studies often involve kinetic experiments in a range of solvents to elucidate the nature of the transition state and the role of the solvent in the reaction mechanism. For this compound, understanding the influence of the solvent environment is crucial for optimizing reaction conditions and achieving desired chemical outcomes.

Strategic Utility of 1 3,5 Dichloropyrazin 2 Yl Ethanol in Synthetic Organic Chemistry

Role as a Key Intermediate in the Construction of Complex Heterocyclic Systems

1-(3,5-Dichloropyrazin-2-yl)ethanol is a valuable starting point for assembling complex heterocyclic systems. The dichloropyrazine core itself is a well-established precursor for fused heterocycles. For instance, related dichloropyrazines are known to react with binucleophilic reagents to construct bicyclic and polycyclic systems. A common strategy involves the reaction of a dichloropyrazine with hydrazine (B178648) hydrate, which leads to the formation of a hydrazinopyrazine. This intermediate can then undergo cyclization to form fused ring systems like rsc.orgscispace.comresearchgate.nettriazolo[4,3-a]pyrazines. frontiersin.orgsci-hub.box

The presence of the 1-hydroxyethyl group on the specific scaffold of this compound provides an additional reactive site. This alcohol functionality can be used to introduce further complexity. For example, it can be transformed into other functional groups or used as a handle to connect to other molecular fragments before or after modification of the dichloropyrazine ring. Structurally similar amino alcohol derivatives, such as 2-[(3-chloropyrazin-2-yl)amino]-1-(2-aryl)ethanol, are utilized in the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, highlighting the utility of the ethanol (B145695) side chain in building larger, biologically relevant scaffolds. nih.gov

Precursor for Diverse Pyrazine-Containing Scaffolds via Targeted Transformations

The true synthetic power of this compound lies in its capacity to serve as a precursor for a multitude of pyrazine-containing scaffolds through targeted chemical reactions. The two chlorine atoms on the pyrazine (B50134) ring exhibit different reactivities, allowing for sequential and site-selective transformations. These transformations primarily involve nucleophilic aromatic substitution, where the chlorine atoms are displaced by a variety of nucleophiles.

Common transformations include:

Amination: Reaction with primary or secondary amines to introduce amino substituents. This is a key step in the synthesis of many biologically active compounds.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages. For example, 8-(2-fluoro-4-nitrophenoxy)- rsc.orgscispace.comresearchgate.nettriazolo[4,3-a]pyrazine is synthesized from a related dichloropyrazine precursor as a key intermediate for c-Met inhibitors. sci-hub.box

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. researchgate.netnih.gov

The ethanol side chain can be chemically manipulated. For instance, oxidation of the secondary alcohol yields the corresponding ketone, 1-(3,5-dichloropyrazin-2-yl)ethanone (B169271). This ketone can then participate in a different set of reactions, such as condensations or reductive aminations, further diversifying the range of accessible pyrazine scaffolds. This versatility allows chemists to systematically modify the structure to fine-tune the properties of the final molecule.

Table 1: Examples of Transformations Starting from Dichloropyrazine Precursors

| Starting Material | Reagent(s) | Product Type | Reference |

|---|

Applications in Chemical Catalysis, including Photoredox Processes

While this compound itself is not typically used directly as a catalyst, its pyrazine framework is central to the development of highly efficient organic photoredox catalysts. rsc.orgmdpi.com Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild conditions. rsc.org

Derivatives of pyrazine, particularly dicyanopyrazines (DPZ), have emerged as a powerful class of metal-free photoredox catalysts. rsc.orgresearchgate.net These molecules often feature a "push-pull" electronic structure, where electron-donating groups and electron-withdrawing groups (like the cyano groups and the pyrazine ring itself) create a system capable of potent photo-induced electron transfer. rsc.orgresearchgate.net The synthesis of these advanced catalysts often starts from simple, halogenated pyrazine precursors.

The key advantages of pyrazine-based photoredox catalysts include:

Tunable Properties: The electronic and photophysical properties can be finely adjusted by modifying the substituents on the pyrazine ring. This allows for the rational design of catalysts for specific reactions. rsc.org

High Stability: Many organic pyrazine-based catalysts exhibit excellent chemical and photostability. mdpi.com

Metal-Free System: As organic molecules, they avoid the cost and toxicity associated with heavy metal catalysts like iridium and ruthenium. mdpi.com

These catalysts have been successfully applied in various transformations, including C-C bond formation, oxidative couplings, and aminations. rsc.orgscispace.com Therefore, this compound serves as a fundamental building block for a scaffold that is at the forefront of modern catalytic methods.

Development of Novel Heterocyclic Systems based on the Dichloropyrazine Framework

The dichloropyrazine framework, as found in this compound, is a launchpad for the creation of novel and complex heterocyclic systems. The ability to functionalize the ring through its chloro-substituents allows for the construction of elaborate molecular architectures with unique properties.

One major area of development is in the synthesis of fused heterocyclic systems for pharmaceutical applications. By starting with a dichloropyrazine, chemists can build additional rings onto the pyrazine core. For instance, the synthesis of rsc.orgscispace.comresearchgate.nettriazolo[4,3-a]pyrazine derivatives is used to generate novel inhibitors for enzymes like c-Met and VEGFR-2, which are important targets in cancer therapy. frontiersin.org

Another example is the synthesis of azaphthalocyanines, which are large, macrocyclic compounds with applications as dyes and photosensitizers. The synthesis of these complex structures can utilize dichloropyrazine dicarbonitrile precursors, which are accessible from simpler dichloropyrazines. cuni.cz The development of these novel systems is crucial for discovering new drugs and advanced materials. The reactions often involve sequential nucleophilic substitutions or metal-catalyzed cross-couplings to build the target molecule step-by-step from the foundational dichloropyrazine scaffold. bas.bgbeilstein-journals.org

Analytical and Spectroscopic Characterization Methodologies for Dichloropyrazine Alcohols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.researchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 1-(3,5-Dichloropyrazin-2-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.netyoutube.com

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Protons near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts. pressbooks.pub The integration of each signal reveals the relative number of protons responsible for that signal. ox.ac.uk Furthermore, spin-spin coupling, observed as the splitting of signals into multiplets (e.g., doublet, triplet, quartet), provides information about the number of neighboring protons. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. pressbooks.publibretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.pub The hybridization of the carbon atom (sp³, sp², sp) and the presence of attached electronegative atoms significantly influence the chemical shift. pressbooks.pubmagritek.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. magritek.com

For this compound, the expected NMR data would confirm the presence of the dichloropyrazine ring, the ethanol (B145695) side chain, and their specific connectivity.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Pyrazine-H | Singlet | ~140-150 ppm |

| CH (on ethanol) | Quartet | ~60-70 ppm |

| CH₃ (on ethanol) | Doublet | ~20-30 ppm |

| OH | Broad Singlet | N/A |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis.neu.edu.tr

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. In a mass spectrometer, a sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the accurate molecular weight of the compound. docbrown.info For this compound (C₆H₆Cl₂N₂O), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, M+2, and M+4 peaks in a specific ratio, confirming the presence of two chlorine atoms. neu.edu.tr

Furthermore, the high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. neu.edu.trarkat-usa.org For this compound, expected fragmentation pathways include the loss of a methyl group (CH₃), the loss of the ethanol side chain, and cleavages within the pyrazine (B50134) ring. libretexts.orgmiamioh.edu The analysis of these fragments helps to piece together the molecular structure, confirming the arrangement of the dichloropyrazine core and the ethanol substituent. arkat-usa.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups.vscht.cz

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different types of bonds vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum. libretexts.orgpressbooks.pub

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the alcohol. pressbooks.publibretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the ethyl group. lumenlearning.com

C-N Stretch: The stretching vibrations of the C-N bonds within the pyrazine ring typically appear in the region of 1000-1350 cm⁻¹.

C-Cl Stretch: The presence of carbon-chlorine bonds is indicated by strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C and C=N Stretch: The pyrazine ring will show characteristic stretching vibrations for its C=C and C=N bonds in the region of 1400-1600 cm⁻¹. vscht.cz

The presence and position of these key absorption bands in the IR spectrum provide strong evidence for the presence of the alcohol and dichloropyrazine functionalities within the molecule.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Alcohol O-H | 3200-3600 (broad, strong) | Stretch |

| Alkyl C-H | 2850-3000 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aromatic C=C, C=N | 1400-1600 | Stretch |

| C-O | 1050-1260 | Stretch |

| C-Cl | 600-800 | Stretch |

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) analysis is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comucmerced.edu This technique is applicable if this compound can be obtained in a suitable single crystal form. The diffraction pattern produced when X-rays pass through the crystal provides detailed information about the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. kaust.edu.sapangaea.de

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₆H₆Cl₂N₂O, elemental analysis provides experimental verification of its atomic composition. semanticscholar.orgresearchgate.net

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the proposed molecular formula of the compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 37.35% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 3.14% |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 36.76% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.52% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.29% |

| Total | 193.04 | 100.00% |

Advanced Chromatographic Techniques for Purification and Purity Assessment

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for assessing the purity of the compound. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure compound will ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. HPLC can also be used for the purification of the compound on a preparative scale. google.comgoogle.com

Flash Chromatography: For the purification of larger quantities of this compound, flash chromatography is a commonly employed technique. This method uses a column of silica (B1680970) gel and a solvent system of varying polarity to separate the desired compound from reaction byproducts and starting materials. ucl.ac.uk The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). rsc.orgbiotech-asia.org

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can be a powerful tool for both separation and identification. The sample is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides mass and fragmentation data for the eluted components, confirming their identity.

Future Directions in Pyrazine Chemistry Research

Exploration of More Sustainable and Atom-Economical Synthetic Routes for Dichloropyrazines

The traditional synthesis of dichloropyrazines often involves chlorination reactions of pyrazine (B50134) precursors, which can generate substantial chemical waste and utilize hazardous materials. zcpc.net The future of pyrazine synthesis is increasingly geared towards green chemistry principles, emphasizing sustainability and atom economy.

Key areas of development include:

Dehydrogenative Coupling: A promising sustainable strategy is the dehydrogenative coupling of 1,2-amino alcohols or 1,2-diamines with 1,2-vicinal diols, catalyzed by earth-abundant base metals like manganese. nih.govacs.org These reactions are highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Catalytic Systems: Research is focused on developing novel catalytic systems that are both efficient and environmentally benign. zcpc.net This includes the use of copper-based catalysts for the aerobic double dehydrogenation of alcohols and the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines using MnO2. tandfonline.combohrium.com

Green Reaction Conditions: The adoption of greener reaction methodologies is expanding. Microwave-assisted synthesis, for instance, has been shown to enable unprecedentedly fast reaction rates for producing poly(hydroxyalkyl)pyrazines in reactive eutectic media. rsc.org Furthermore, novel approaches using natural and readily available catalysts, such as onion extract, are being explored for one-pot pyrazine synthesis at room temperature, offering operational simplicity and high yields. ajgreenchem.comajgreenchem.com

These sustainable methods aim to streamline production, reduce environmental impact, and lower manufacturing costs, aligning with the broader goals of the chemical industry. zcpc.netsynthiaonline.com

Investigation of Unprecedented Reaction Pathways for Dichloropyrazine Functionalization

The two chlorine atoms on the 1-(3,5-Dichloropyrazin-2-yl)ethanol core are prime sites for functionalization. While nucleophilic aromatic substitution is a known pathway for halogenated pyrazines due to the electron-deficient nature of the ring, future research is delving into more advanced and versatile transition-metal-catalyzed reactions. rsc.org

Established and emerging functionalization techniques include:

Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone for C-C and C-heteroatom bond formation on the pyrazine scaffold. rsc.orgresearchgate.net

Suzuki Coupling: This reaction has proven effective for coupling dichloropyrazines with various aryl boronic acids to create diarylpyrazines. clockss.org Researchers have found that the choice of palladium catalyst and reaction conditions, such as performing the reaction under an inert atmosphere, is crucial to optimize yields and prevent side reactions. clockss.org

Sonogashira Coupling: The coupling of terminal alkynes with chloropyrazines is well-explored. rsc.org Double Sonogashira reactions on dichloropyrazines, such as 2,3-dicyano-5,6-dichloropyrazine, have been used to synthesize precursors for photosensitizers. rsc.orgresearchgate.net

Heck Coupling: This method allows for the synthesis of various 2,3-disubstituted pyrazines from 2,3-dichloropyrazine, demonstrating the versatility of palladium catalysis in pyrazine chemistry. researchgate.net

Negishi Coupling: The use of organozinc reagents in nickel- or palladium-catalyzed reactions provides another robust method for C-C bond formation on dichloropyrazines. rsc.org

Direct C–H Activation: A significant area of future research is the direct functionalization of C–H bonds. rsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical strategy. Ru(II)-catalyzed C–H bond activation has been demonstrated for the arylation of phenyl-substituted pyrazines, showcasing the potential for creating highly conjugated and sterically congested molecules. mdpi.com Research in this area is expanding to include the C–H activation of thiophene (B33073) rings fused to pyrazines. mdpi.com

The ongoing development of novel catalysts and the application of these advanced coupling methods to the unique electronic environment of dichloropyrazines will unlock access to a vast chemical space of highly functionalized derivatives. rsc.org

Integration of Advanced Computational Modeling for Predictive Pyrazine Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development in pyrazine chemistry. By providing atomic-level insights, these models can predict molecular properties, guide experimental design, and rationalize observed reactivity.

Key applications of computational modeling include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure, geometry, and energetics of pyrazine derivatives. researchgate.netrsc.orgscholarsresearchlibrary.com These calculations help in understanding properties like electron affinity, dissociation energies, and the impact of substituents on the pyrazine core. epj.orgsemanticscholar.org DFT simulations are also crucial for studying the mechanisms of corrosion inhibition by pyrazine derivatives on metal surfaces. researchgate.net

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical tools. These models correlate calculated molecular descriptors with experimental properties like biological activity or odor thresholds. ijournalse.orgijournalse.orgimist.ma Such predictive models can screen virtual libraries of pyrazine compounds to identify promising candidates for synthesis and testing, as demonstrated in the identification of novel TrkA kinase inhibitors. rsc.orgresearchgate.net

Simulation of Molecular Dynamics and Spectra: Advanced computational methods can simulate the behavior of molecules over time and predict their spectroscopic properties. aip.org For example, simulations can model the dynamics of pyrazine after photoexcitation or predict UV-vis and X-ray absorption spectra, which can be compared with experimental data to validate theoretical models. aip.orgacs.org These tools are also being used to model the efficacy of drug delivery systems involving pyrazine-based drugs. researchgate.net

The synergy between computational prediction and experimental validation is set to dramatically increase the efficiency of discovering new pyrazine-based molecules with tailored functions.

Harnessing the Unique Reactivity of this compound in Emerging Chemical Technologies

The compound this compound is a multifunctional building block with significant potential in various advanced applications. Its unique structure combines an electron-deficient dichloropyrazine core with a versatile secondary alcohol functional group, offering multiple handles for chemical modification.

The distinct reactive sites of this molecule can be leveraged in several ways:

Sequential Functionalization: The two chlorine atoms can be substituted sequentially, potentially through different reaction types like Suzuki or C-N coupling, allowing for the controlled construction of complex, asymmetrically substituted pyrazines. rsc.orgclockss.org The alcohol group can be protected during these steps and later deprotected for further reactions.

Dual-Purpose Reactivity: The alcohol moiety can be oxidized to a ketone, creating a new reactive site for nucleophilic addition or condensation reactions. Alternatively, it can be converted into other functional groups, such as an amine, which can then participate in amide bond formation or further cross-coupling reactions. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery. rsc.org

Applications in Materials Science: The pyrazine scaffold is a key component in π-conjugated materials used for optoelectronic applications like organic solar cells and light-emitting diodes. rsc.orgahnu.edu.cn The ability to precisely tune the electronic properties of the pyrazine core by functionalizing the chloro- and alcohol positions makes this compound an attractive starting material for novel organic semiconductors and photoredox catalysts. rsc.orgresearchgate.net

Medicinal Chemistry Scaffolding: As a versatile building block, this compound is ideal for synthesizing complex molecules for pharmaceutical applications. zcpc.net The dichloropyrazine unit is found in compounds identified as inhibitors for targets like the TrkA kinase, which is implicated in pain and cancer. rsc.org The ethanol (B145695) side chain provides a convenient point for attaching various pharmacophores to explore structure-activity relationships.

By strategically exploiting the different reactive centers of this compound, chemists can access a wide array of novel molecules tailored for specific functions in medicine, electronics, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.